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2-benzyl-3-hydroxy-3H-isoindol-1-

one

Cat. No.: B361757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isoindolinones are a pivotal class of nitrogen-containing heterocyclic compounds frequently

found in the core structure of numerous biologically active molecules and pharmaceuticals.

Their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and

neuroprotective properties, have made the development of efficient synthetic routes to this

scaffold a significant focus in medicinal chemistry and drug discovery. Reductive C-N coupling

has emerged as a powerful and atom-economical strategy for the construction of the

isoindolinone framework, offering a direct and often milder alternative to traditional multi-step

syntheses. This application note provides detailed protocols for four distinct and effective

methods for the synthesis of isoindolinones via reductive C-N coupling, utilizing platinum,

iridium, nickel, and palladium catalysis.

General Reaction Scheme
The synthesis of isoindolinones through reductive C-N coupling generally involves the

condensation of a carbonyl group and an amine, followed by an intramolecular cyclization and

reduction sequence. The specific starting materials and catalysts define the scope and

efficiency of each method.
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Caption: General workflow for isoindolinone synthesis via reductive C-N coupling.

Method 1: Platinum-Catalyzed Reductive Amidation
of 2-Carboxybenzaldehyde
This method employs ultrathin platinum nanowires as a highly efficient and reusable catalyst for

the one-pot synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde and various

amines under a hydrogen atmosphere.[1][2]

Experimental Protocol
Materials:

2-Carboxybenzaldehyde

Amine (aliphatic or aromatic)

Platinum Nanowires (Pt NWs) catalyst

1,4-Dioxane (solvent)

Hydrogen gas (1 bar)

Procedure:

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-carboxybenzaldehyde (0.5

mmol, 75 mg).

Add the corresponding amine (0.5 mmol).

Add the Pt NWs catalyst (5 mol% Pt).
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Add 1,4-dioxane (5 mL) as the solvent.

Seal the tube, and then purge with hydrogen gas three times.

Pressurize the tube with hydrogen gas to 1 bar.

Place the reaction mixture in a preheated oil bath at 80 °C and stir for 24 hours.

After the reaction is complete, cool the mixture to room temperature and carefully release the

hydrogen pressure.

Remove the catalyst by filtration.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate) to afford the desired N-substituted isoindolinone.

Data Presentation
Entry Amine Product Yield (%)

1 Aniline
2-Phenylisoindolin-1-

one
98

2 4-Methylaniline
2-(p-Tolyl)isoindolin-1-

one
99

3 4-Methoxyaniline

2-(4-

Methoxyphenyl)isoind

olin-1-one

99

4 4-Chloroaniline

2-(4-

Chlorophenyl)isoindoli

n-1-one

95

5 Benzylamine
2-Benzylisoindolin-1-

one
92

6 n-Butylamine
2-(n-Butyl)isoindolin-

1-one
85
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Reaction conditions: 2-carboxybenzaldehyde (0.5 mmol), amine (0.5 mmol), Pt NWs (5 mol%

Pt), 1,4-dioxane (5 mL), H₂ (1 bar), 80 °C, 24 h. Isolated yields.

Reaction Workflow

Combine Reactants
(2-Carboxybenzaldehyde, Amine, Pt NWs, Dioxane)

Pressurize with H₂ (1 bar)
Heat at 80 °C for 24h

Cool, Filter Catalyst,
Concentrate Column Chromatography Pure Isoindolinone

Click to download full resolution via product page

Caption: Workflow for Pt-catalyzed isoindolinone synthesis.

Method 2: Iridium-Catalyzed Reductive
Lactamization of 2-Formylbenzoic Acid
This protocol describes a sustainable and efficient synthesis of phthalimidines (isoindolinones)

from 2-formylbenzoic acid and primary amines using an iridium catalyst with formic acid as the

hydrogen source. The reaction proceeds in a green solvent system of water and ethanol.[3][4]

Experimental Protocol
Materials:

2-Formylbenzoic acid

Primary amine

[Cp*IrCl₂]₂ (catalyst)

Formic acid (HCOOH)

Water/Ethanol (1:1 v/v) solvent mixture

Procedure:

In a screw-capped vial, combine 2-formylbenzoic acid (0.5 mmol, 75 mg) and the primary

amine (0.55 mmol).
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Add the [Cp*IrCl₂]₂ catalyst (0.0025 mmol, 2 mg, 0.5 mol%).

Add the water/ethanol (1:1, 2 mL) solvent mixture.

Add formic acid (1.0 mmol, 38 µL).

Seal the vial and place it in a preheated oil bath at 80 °C for 12 hours.

After cooling to room temperature, quench the reaction with a saturated aqueous solution of

NaHCO₃.

Extract the mixture with ethyl acetate (3 x 10 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate)

to yield the pure phthalimidine.
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Entry Amine Product Yield (%)

1 4-Methoxyaniline

2-(4-

Methoxyphenyl)isoind

olin-1-one

96

2 Aniline
2-Phenylisoindolin-1-

one
92

3 4-Fluoroaniline

2-(4-

Fluorophenyl)isoindoli

n-1-one

94

4 Benzylamine
2-Benzylisoindolin-1-

one
88

5 Cyclohexylamine

2-

Cyclohexylisoindolin-

1-one

85

6 2-Phenylethanamine
2-Phenethylisoindolin-

1-one
90

Reaction conditions: 2-formylbenzoic acid (0.5 mmol), amine (0.55 mmol), [CpIrCl₂]₂ (0.5

mol%), HCOOH (1.0 mmol), H₂O/EtOH (1:1, 2 mL), 80 °C, 12 h. Isolated yields.*
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Step 1: Oxidative Addition

Ni(0) adds to the C-N bond of the enamide to form a nickelacycle.

Step 2: Reductive Transmetalation/Addition

The alkyl iodide reacts with the nickelacycle.

Step 3: Reductive Elimination

The two alkyl groups couple, and the isoindolinone product is released, regenerating the Ni(0) catalyst.
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Reaction Setup

Reaction

Workup and Purification

Add Benzylamine, Pd(OAc)₂, Benzoic Acid, Ag₂CO₃, TFBen, and Dioxane to Schlenk tube

Heat at 120 °C for 24 hours

Cool to Room Temperature

Dilute with EtOAc and Filter through Celite

Concentrate Filtrate

Column Chromatography

Pure Isoindolinone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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